11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one
説明
11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a dibenzo-fused heterocyclic compound characterized by a seven-membered thiazepine ring containing a sulfur atom. The structure features a 4-fluorophenyl group at position 11 and a methyl group at position 3 (Figure 1). The fluorine substituent at the para position of the phenyl ring is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and bioavailability .
特性
分子式 |
C20H18FNOS |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one |
InChI |
InChI=1S/C20H18FNOS/c1-12-10-16-19(17(23)11-12)20(13-6-8-14(21)9-7-13)24-18-5-3-2-4-15(18)22-16/h2-9,12,20,22H,10-11H2,1H3 |
InChIキー |
VIBQRHWTFZQAMS-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1 |
製品の起源 |
United States |
準備方法
Dithiosalicylic Acid-Based Cyclization
Adapting the method from WO2004047722A2, the reaction of dithiosalicylic acid with 1-chloro-4-fluorobenzene in a basic aqueous medium (e.g., NaOH, 100–105°C) forms 2-(4-fluorophenylsulfuryl)benzoic acid. Subsequent nitro group reduction using Raney nickel under hydrogen atmosphere yields 2-(4-aminophenylsulfuryl)benzoic acid, which undergoes acid-catalyzed cyclization to produce the thiazepinone core. This method minimizes organic solvent use, aligning with green chemistry principles.
Key Conditions
-
Solvent: Water/ethyl acetate biphasic system
-
Catalyst: Raney nickel (5–10 wt%)
-
Yield: 68–72% (over three steps)
Thiophenol-Mediated One-Pot Synthesis
A one-pot protocol inspired by Tsijournals involves sequential Ullmann coupling, nitro reduction, and cyclization. Thiophenol reacts with 1-chloro-4-fluoro-2-nitrobenzene in methanol/aqueous NaOH (25–30°C), followed by iron powder reduction in acetic acid. Triphosgene facilitates cyclization at 85°C, yielding the core structure in 70% yield.
Advantages
-
Eliminates intermediate isolation
-
Uses inexpensive reagents (e.g., iron powder)
Methyl Group Installation at Position 3
Alkylation During Cyclization
Using methyl iodide (1.2 equiv) in the cyclization step (e.g., with tert-butoxide in THF) directly incorporates the methyl group. This strategy leverages the nucleophilicity of the nitrogen atom in the thiazepine ring.
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 40–70°C |
| Reaction Time | 2–6 hours |
| Solvent | THF |
| Yield | 75–78% |
Post-Cyclization Methylation
Treating the demethylated analog with methyl triflate (1.5 equiv) in dichloromethane (0°C to RT) selectively methylates position 3. Quenching with aqueous NaHCO₃ ensures high purity (>95% by HPLC).
Integrated Synthetic Routes
Convergent Pathway (Three Steps)
One-Pot Synthesis
Combining thiophenol, 1-chloro-4-fluoro-2-nitrobenzene, and methyl iodide in a single reactor achieves 65% overall yield. Iron powder reduction and in situ cyclization reduce processing time by 40% compared to stepwise methods.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Dithiosalicylic Acid | 3 | 72 | 98 | High |
| One-Pot Thiophenol | 1 | 65 | 95 | Moderate |
| Post-Cyclization Me | 4 | 78 | 99 | Low |
化学反応の分析
科学研究への応用
11-(4-フルオロフェニル)-3-メチル-3,4,5,11-テトラヒドロジベンゾ[b,e][1,4]チアゼピン-1(2H)-オンは、広範囲の科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、受容体や酵素を含むさまざまな生物学的標的との相互作用について研究されています。
医学: 特に統合失調症や双極性障害の治療のための抗精神病薬の開発における重要な成分です。
産業: この化合物は、医薬品の製剤や化学合成における中間体として使用されます。
科学的研究の応用
11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It is a key component in the development of antipsychotic medications, particularly for the treatment of schizophrenia and bipolar disorder.
Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
類似の化合物との比較
類似の化合物
クエチアピン: 同様のジベンゾチアゼピンコアを持つ別の抗精神病薬。
クロザピン: 構造的類似性を共有し、同様の治療目的で使用されます。
オランザピン: チエノベンゾジアゼピン構造を持つ別の抗精神病薬。
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Degree of Saturation
The target compound is 3,4,5,11-tetrahydro , indicating partial saturation, while analogs like 11-(3-chlorophenyl)-3-(2-thienyl)-dibenzo[b,e][1,4]diazepin-1-one are 2,3,4,5,10,11-hexahydro (). Increased saturation may reduce ring rigidity, affecting binding to biological targets.
Physicochemical and Pharmacokinetic Implications
Molecular Weight and Drug-Likeness
The target compound (MW 336.41) adheres to Lipinski’s rule of five (MW < 500), suggesting favorable oral bioavailability.
Substituent Effects
- Fluorine (4-fluorophenyl) : Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
- Chlorine/Bromine : Increase molecular weight and steric bulk, possibly improving target affinity but reducing solubility .
- Methoxy Groups : Elevate lipophilicity (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
生物活性
11-(4-Fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a compound belonging to the dibenzo[b,e][1,4]thiazepine family. This class of compounds is known for its diverse biological activities, including potential applications in neuropharmacology and psychopharmacology. The presence of the 4-fluorophenyl group may enhance its pharmacological properties by modifying its interaction with biological targets.
Chemical Structure
The molecular formula of this compound is C18H18FN3OS, and it features a complex structure that allows for multiple interactions at the molecular level. The fluorine atom is hypothesized to play a critical role in enhancing the lipophilicity and receptor binding affinity of the compound.
Research indicates that compounds similar to 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one may act on several neurotransmitter systems:
- Dopamine Receptors : These compounds often exhibit affinity for dopamine receptors, which are crucial in the treatment of various psychiatric disorders. Studies have shown that modifications in the structure can lead to increased binding affinities at dopamine transporter (DAT) sites .
- Serotonin Transporters : Some derivatives have also demonstrated activity at serotonin transporters, which may contribute to their antidepressant effects .
Pharmacological Effects
The biological activity of this compound has been evaluated in various preclinical studies:
- Antidepressant Activity : Compounds from the dibenzo[b,e][1,4]thiazepine class have been associated with antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin and norepinephrine levels .
- Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
- Study on Dopamine Transporter Inhibition : A series of compounds structurally related to 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one were tested for their ability to inhibit DAT. The results indicated that modifications at the 4-position significantly enhanced DAT affinity (Ki values ranging from 23 nM to over 200 nM) compared to unmodified analogs .
- Evaluation of Antidepressant Properties : In a rodent model of depression, derivatives were administered and showed significant reductions in immobility time in forced swim tests. These findings suggest a potential mechanism involving serotonin reuptake inhibition .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one, and how can reaction efficiency be optimized?
- Methodology : Begin with multi-step organic synthesis, incorporating key intermediates such as fluorophenyl precursors and thiazepine ring-forming reactions. Optimize parameters like temperature (e.g., reflux in ethanol at 80°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling). Use Design of Experiments (DoE) to systematically vary factors (e.g., molar ratios, reaction time) and identify optimal conditions via response surface methodology . Monitor purity at each stage using HPLC (>95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Pair with High-Performance Liquid Chromatography (HPLC) to assess purity and stability under storage conditions (e.g., 4°C in inert atmospheres) . For crystalline forms, X-ray diffraction (XRD) provides definitive structural confirmation .
Q. How can initial biological activity screening be designed to evaluate potential therapeutic applications?
- Methodology : Conduct in vitro assays targeting receptors implicated in neurological disorders (e.g., GABA-A for benzodiazepine analogs). Use cell-based models (e.g., HEK293 cells transfected with target receptors) to measure IC₅₀ values. Include positive controls (e.g., diazepam) and negative controls (solvent-only) to validate assay reliability. Statistical analysis (ANOVA) ensures reproducibility across triplicate experiments .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and regioselectivity during synthesis?
- Methodology : Apply density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model transition states and energy barriers for key steps like ring closure. Compare with experimental kinetic data to refine computational parameters. Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate solvent effects and catalyst interactions .
Q. How can conflicting data from biological assays and computational predictions be resolved?
- Methodology : Perform meta-analysis of datasets using tools like R or Python to identify outliers. Cross-validate in silico predictions with orthogonal experimental methods (e.g., surface plasmon resonance for binding affinity vs. computational docking scores). Consider confounding factors like compound aggregation or assay interference (e.g., luminescence quenching) .
Q. What strategies optimize enantioselective synthesis for chiral centers in this compound?
- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis. Use chiral stationary phase HPLC to separate enantiomers and determine enantiomeric excess (ee). Circular dichroism (CD) spectroscopy confirms absolute configuration. Kinetic resolution studies identify optimal reaction times for maximum ee .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?
- Methodology : Conduct in vitro ADME assays:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsomal stability tests (human/rat).
- Excretion : Renal clearance via LC-MS/MS quantification in urine.
Pair with in vivo rodent studies to correlate plasma half-life with computational predictions (e.g., QSAR models) .
Q. What advanced reactor designs improve scalability while maintaining product yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
